molecular formula C12H12ClN3OS B11094316 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11094316
M. Wt: 281.76 g/mol
InChI Key: KKWUGVHFZCVXHL-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the 4-chlorobenzyl group in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced into the thiadiazole ring through nucleophilic substitution reactions. This step often involves the use of 4-chlorobenzyl chloride as the reagent.

    Formation of the Propanamide Moiety: The final step involves the introduction of the propanamide group. This can be achieved by reacting the intermediate compound with propanoyl chloride under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles. This can lead to the formation of various substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and antiviral properties. It is being investigated for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of key biological processes. For example, in cancer cells, the compound may inhibit the activity of protein kinases, leading to cell cycle arrest and apoptosis. In microbial cells, the compound may disrupt cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C12H12ClN3OS/c1-2-10(17)14-12-16-15-11(18-12)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17)

InChI Key

KKWUGVHFZCVXHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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